1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde
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Overview
Description
1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclobutane derivative characterized by the presence of an ethoxy group and a formyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the formyl group, resulting in the formation of this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: It is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ethoxy group can undergo hydrolysis to release ethanol, which may further participate in metabolic pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives, such as:
3,3-Dimethylcyclobutanone: Lacks the ethoxy and formyl groups, making it less reactive in certain chemical reactions.
1-Ethoxycyclobutane-1-carbaldehyde: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.
3,3-Dimethylcyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethoxy-3,3-dimethylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-4-11-9(7-10)5-8(2,3)6-9/h7H,4-6H2,1-3H3 |
InChI Key |
ZZUWCGXKCQWZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C1)(C)C)C=O |
Origin of Product |
United States |
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